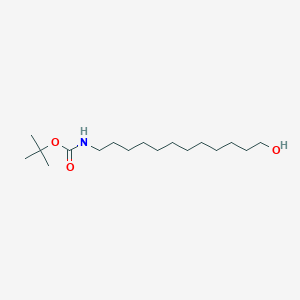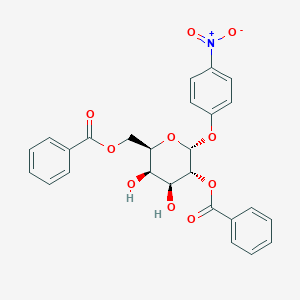
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Overview
Description
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a biochemical reagent primarily used in scientific research. It is a derivative of galactopyranoside, a type of sugar molecule, and is often utilized in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .
Mode of Action
This compound acts as a substrate for the enzyme β-galactosidase . When this compound is introduced into a system containing β-galactosidase, the enzyme cleaves it, resulting in the release of 4-nitrophenol .
Biochemical Pathways
The compound is involved in the galactose metabolism pathway . When cleaved by β-galactosidase, it helps in the breakdown of galactose, thereby playing a role in energy production and other metabolic processes .
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The cleavage of this compound by β-galactosidase results in the release of 4-nitrophenol . This reaction is often used in research settings to measure the activity of β-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the activity of β-galactosidase . Additionally, the presence of other molecules can also impact the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside typically involves the benzoylation of galactopyranoside followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The nitrophenyl group is then introduced using 4-nitrophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol, which can be measured spectrophotometrically.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Glycosidases in aqueous buffer solutions at specific pH and temperature conditions.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-galactopyranoside: Similar substrate used for studying glycosidases but lacks the benzoyl groups.
2,4-Dinitrophenyl β-D-galactopyranoside: Another substrate with different nitrophenyl substitution, used for similar purposes.
Uniqueness
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is unique due to the presence of benzoyl groups at the 2 and 6 positions, which can affect its interaction with enzymes and its solubility properties. This makes it a valuable tool for studying specific enzyme-substrate interactions and for use in various biochemical assays .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGKZRJMUOBTP-AALNHBIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564591 | |
| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135216-30-7 | |
| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



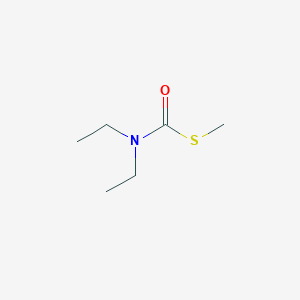
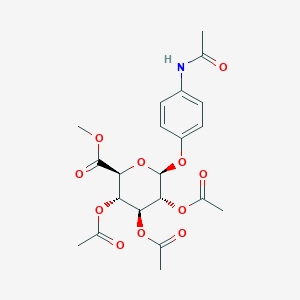

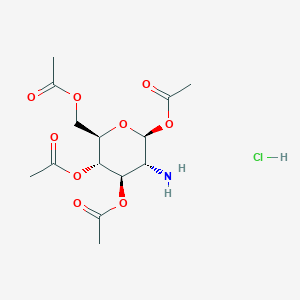




![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)


